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Introduction

Src homology 2 domain-containing protein tyrosine phosphatase 2 (Shp2), encoded by the

PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in

mediating signaling cascades downstream of various receptor tyrosine kinases (RTKs). In

normal hematopoiesis, Shp2 is essential for the proper development and function of

hematopoietic stem and progenitor cells. However, both gain-of-function mutations in PTPN11

and the overexpression of wild-type Shp2 are implicated in the pathogenesis of several

hematological malignancies, including acute myeloid leukemia (AML) and juvenile

myelomonocytic leukemia (JMML). Aberrant Shp2 activation leads to the hyperactivation of

downstream pro-oncogenic pathways, most notably the Ras-MAPK, PI3K/AKT, and JAK/STAT

signaling axes, which drive leukemia cell proliferation, survival, and differentiation arrest.

Shp2-IN-13 is a potent, selective, and orally bioavailable allosteric inhibitor of Shp2. It targets a

"tunnel site" formed by the interface of the N-SH2, C-SH2, and protein tyrosine phosphatase

(PTP) domains, stabilizing Shp2 in its closed, auto-inhibited conformation. This mechanism

prevents its interaction with upstream activators and subsequent dephosphorylation of

substrates, thereby blocking downstream signaling. Shp2-IN-13 has demonstrated anti-
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leukemic efficacy, making it a valuable tool for investigating the role of Shp2 in leukemia and a

promising therapeutic candidate.[1]

Mechanism of Action
Shp2-IN-13 functions as a "molecular glue," locking the Shp2 protein in an inactive state. In its

basal state, the N-SH2 domain of Shp2 binds to the PTP domain, sterically hindering the

catalytic site. Upon RTK activation, Shp2 is recruited to phosphorylated tyrosine residues on

the receptor or associated scaffolding proteins via its SH2 domains. This binding event induces

a conformational change that releases the auto-inhibition, allowing the PTP domain to access

and dephosphorylate its substrates, leading to the activation of signaling pathways like the

Ras-MAPK cascade. Shp2-IN-13 binds to an allosteric pocket, stabilizing the auto-inhibited

conformation and preventing this activation sequence.
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Figure 1: Mechanism of Shp2 activation and inhibition by Shp2-IN-13.
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Data Presentation
The following tables summarize the in vitro and in vivo activity of Shp2-IN-13.

Table 1: In Vitro Activity of Shp2-IN-13

Parameter Value
Target/Cell
Line

Comments Source

Enzymatic IC₅₀ 83.0 nM Shp2

Direct
measurement
of
phosphatase
inhibition.

[1]

p-ERK IC₅₀ 0.59 µM
NCI-H1975

(NSCLC)

Measures

inhibition of

downstream

signaling.

[1]

| p-ERK IC₅₀ | 0.63 ± 0.32 µM | NCI-H1975-OR (Resistant NSCLC) | Demonstrates activity in a

resistant cell model. |[1] |

Table 2: In Vivo Pharmacokinetics and Efficacy of Shp2-IN-13

Parameter Value Species Dosing Comments Source

Half-life (T½) 5.31 h
Not
Specified

5 mg/kg
(IV/PO)

Moderate
half-life
supporting
in vivo
studies.

[1]

Oral

Bioavailability

(F)

55.07 ±

7.93%
Not Specified

5 mg/kg

(IV/PO)

Good oral

bioavailability.
[1]
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| Efficacy | Significant reduction of leukemia burden | Mouse | 20 mg/kg (daily, oral gavage) |

Demonstrates anti-leukemic activity in an in vivo model. |[1] |

Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of Shp2-IN-13 in leukemia

research are provided below.

Protocol 1: In Vitro Cell Viability Assay (CellTiter-Glo®
Luminescent Assay)
This protocol determines the number of viable cells in culture by quantifying ATP, an indicator of

metabolically active cells.
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Cell Viability Assay Workflow

1. Seed Leukemia Cells
(e.g., MOLM-13, MV4-11)
in 96-well opaque plates.

2. Add serial dilutions of
Shp2-IN-13 and incubate

(e.g., 72 hours).

3. Equilibrate plate to
room temperature (30 min).

4. Add CellTiter-Glo® Reagent
to each well.

5. Mix on orbital shaker (2 min)
to induce cell lysis.

6. Incubate at room temperature
(10 min) to stabilize signal.

7. Measure luminescence
using a plate reader.

8. Calculate IC₅₀ value.

Click to download full resolution via product page

Figure 2: Workflow for the CellTiter-Glo® cell viability assay.
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Materials:

Leukemia cell lines (e.g., MOLM-13, MV4-11)

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

Shp2-IN-13 (stock solution in DMSO)

Opaque-walled 96-well plates

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

Multichannel pipette

Plate luminometer

Procedure:

Cell Seeding:

Harvest leukemia cells in their logarithmic growth phase.

Perform a cell count and determine viability (e.g., using Trypan Blue).

Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

Dispense 100 µL of the cell suspension (5,000 cells) into each well of an opaque-walled

96-well plate. Include wells with medium only for background measurement.

Incubate the plate for 24 hours at 37°C, 5% CO₂.

Drug Treatment:

Prepare a 2x serial dilution of Shp2-IN-13 in culture medium. The final concentration

range should typically span from 1 nM to 100 µM. Include a vehicle control (DMSO at the

same final concentration as the highest drug dose).

Add 100 µL of the 2x drug dilutions to the appropriate wells, resulting in a final volume of

200 µL.
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Incubate the plate for 72 hours at 37°C, 5% CO₂.

Assay Execution:

Remove the plate from the incubator and allow it to equilibrate to room temperature for

approximately 30 minutes.

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions and

ensure it is at room temperature.

Add 100 µL of CellTiter-Glo® Reagent to each well.

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Data Acquisition and Analysis:

Measure the luminescence of each well using a plate luminometer.

Subtract the average background luminescence (medium-only wells) from all experimental

readings.

Normalize the data by expressing the luminescence of treated wells as a percentage of

the vehicle-treated control wells.

Plot the percentage of cell viability against the logarithm of the Shp2-IN-13 concentration

and use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope)

to calculate the IC₅₀ value.

Protocol 2: Western Blotting for Phosphorylated ERK (p-
ERK)
This protocol assesses the inhibition of the Ras-MAPK pathway by measuring the

phosphorylation status of ERK1/2.
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Western Blot Workflow for p-ERK

1. Treat leukemia cells with
Shp2-IN-13 for a defined period

(e.g., 2-4 hours).

2. Lyse cells and quantify
protein concentration (BCA assay).

3. Separate proteins by
SDS-PAGE.

4. Transfer proteins to a
PVDF membrane.

5. Block membrane and incubate
with primary antibody (anti-p-ERK).

6. Incubate with HRP-conjugated
secondary antibody.

7. Detect signal using ECL substrate
and an imaging system.

8. Strip and re-probe for
total ERK as a loading control.

Click to download full resolution via product page

Figure 3: Workflow for Western blot analysis of p-ERK levels.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 15 Tech Support

https://www.benchchem.com/product/b15578298?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578298?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Leukemia cells

Shp2-IN-13

RIPA lysis buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer

Blocking buffer (5% BSA or non-fat milk in TBST)

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2

HRP-conjugated secondary antibody

ECL Western Blotting Substrate

Chemiluminescence imaging system

Procedure:

Cell Treatment and Lysis:

Seed 2-5 x 10⁶ leukemia cells per well in a 6-well plate.

Treat cells with various concentrations of Shp2-IN-13 (e.g., 0.1, 1, 10 µM) and a vehicle

control for 2-4 hours.

Collect cells by centrifugation, wash once with ice-cold PBS, and lyse the cell pellet with

100 µL of ice-cold RIPA buffer.

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
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Collect the supernatant (protein lysate).

Protein Quantification and Sample Preparation:

Determine the protein concentration of each lysate using a BCA assay.

Normalize all samples to the same protein concentration with lysis buffer.

Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil for 5

minutes.

SDS-PAGE and Transfer:

Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

Transfer the separated proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Incubate the membrane with the primary anti-p-ERK antibody (diluted in 5% BSA/TBST)

overnight at 4°C.

Wash the membrane three times with TBST for 10 minutes each.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane again three times with TBST.

Signal Detection and Analysis:

Prepare the ECL substrate and incubate it with the membrane.

Capture the chemiluminescent signal using an imaging system.

To normalize, strip the membrane and re-probe with an antibody for total ERK.
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Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the p-

ERK signal to the total ERK signal for each sample.

Protocol 3: Apoptosis Analysis by Annexin V/PI Staining
and Flow Cytometry
This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

Leukemia cells

Shp2-IN-13

FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI),

and 10x Binding Buffer)

Flow cytometer

Procedure:

Cell Treatment:

Seed 1 x 10⁶ cells per well in a 6-well plate.

Treat cells with desired concentrations of Shp2-IN-13 and a vehicle control for 48 hours.

Cell Harvesting and Staining:

Collect both floating and adherent (if any) cells by centrifugation at 300 x g for 5 minutes.

Wash the cells twice with ice-cold PBS.

Prepare 1x Binding Buffer by diluting the 10x stock with deionized water.

Resuspend the cell pellet in 100 µL of 1x Binding Buffer.

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
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Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Flow Cytometry Analysis:

Add 400 µL of 1x Binding Buffer to each tube.

Analyze the samples on a flow cytometer within 1 hour.

Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and

gates.

Data Interpretation:

Viable cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 4: In Vivo Efficacy Study in an AML Xenograft
Model
This protocol evaluates the anti-leukemic activity of Shp2-IN-13 in a mouse model.

Materials:

Immunodeficient mice (e.g., NOD/SCID gamma - NSG)

Human AML cell line (e.g., MV4-11) or patient-derived xenograft (PDX) cells

Shp2-IN-13

Vehicle solution for oral gavage (e.g., 0.5% methylcellulose)

Tools for intravenous injection and oral gavage

Flow cytometry antibodies (e.g., anti-human CD45)

Procedure:
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Model Establishment:

Inject 1-5 x 10⁶ human AML cells intravenously into sub-lethally irradiated NSG mice.

Monitor mice for signs of leukemia engraftment by weekly peripheral blood sampling and

flow cytometry analysis for human CD45+ cells, starting 2-3 weeks post-injection.

Drug Treatment:

Once engraftment is confirmed (e.g., >1% hCD45+ cells in peripheral blood), randomize

mice into treatment groups (e.g., n=8-10 per group).

Groups should include: Vehicle control and Shp2-IN-13 (e.g., 20 mg/kg).

Administer treatment daily via oral gavage for a specified period (e.g., 21-28 days).

Monitoring and Endpoint:

Monitor mouse body weight and clinical signs of toxicity 2-3 times per week.

Monitor leukemia burden weekly via peripheral blood analysis.

At the end of the study, euthanize mice and harvest tissues (bone marrow, spleen, liver) to

determine final leukemia burden by flow cytometry and/or histology.

Data Analysis:

Compare the percentage of human CD45+ cells in the bone marrow and spleen between

treatment and vehicle groups.

Analyze survival data using Kaplan-Meier curves.

Compare body weights to assess toxicity. Statistical significance can be determined using

appropriate tests (e.g., t-test, ANOVA).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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